[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O5/c1-24(20(11-23)5-3-2-4-6-20)16(26)10-30-17(27)9-25-18(28)12-7-14(21)15(22)8-13(12)19(25)29/h7-8H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDBZFJYSVFWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate (CAS Number: 1240714-76-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 452.3 g/mol. The structure features a cyanocyclohexyl group and a dichloroisoindole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N3O5 |
| Molecular Weight | 452.3 g/mol |
| CAS Number | 1240714-76-4 |
Research indicates that compounds similar to [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] derivatives exhibit various biological activities, particularly in cancer treatment and antimicrobial effects. The presence of the dichloroisoindole structure suggests potential interactions with cellular pathways involved in apoptosis and cell proliferation.
Anticancer Activity
Studies have shown that derivatives containing similar structural motifs can selectively target cancer cell lines. For instance, benzofuroxans with aromatic amines have demonstrated significant anti-cancer properties against MCF-7 and M-HeLa tumor cells while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound's ability to inhibit bacterial biofilm formation has been noted in various studies. For example, certain benzofuroxan derivatives showed dose-dependent effects on biofilm formation by Vibrio aquamarinus, indicating that similar compounds may possess antimicrobial properties .
Case Studies
- In Vitro Studies : A study involving the synthesis of related compounds demonstrated their effectiveness against various tumor cell lines, highlighting the potential of the cyanocyclohexyl moiety in enhancing anticancer activity .
- Biofilm Inhibition : Research on biofilm formation revealed that certain derivatives could suppress biofilm development significantly at specific concentrations, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including acylation and coupling steps. For example:
Step 1 : React 1-cyanocyclohexylmethylamine with a chloroacetyl chloride derivative to form the amide intermediate.
Step 2 : Couple the intermediate with 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid using a carbodiimide-based coupling agent (e.g., EDC/HOBt) .
Purity Optimization : Use recrystallization in DMF/acetic acid mixtures (common for isoindole derivatives) and monitor purity via HPLC (>98% purity threshold) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Confirmation : Use -NMR and -NMR to verify the amide and ester linkages. LC-MS (ESI+) can confirm molecular weight (e.g., expected [M+H]+ ion) .
- Physicochemical Profiling : Determine solubility in DMSO/PBS using shake-flask methods, logP via reverse-phase HPLC, and thermal stability via differential scanning calorimetry (DSC) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to minimize variability .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to hypothesized targets (e.g., kinases or proteases). Discrepancies may arise from off-target effects or metabolic instability .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodology :
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
- Formulation Optimization : Test lipid-based nanoparticles or cyclodextrin complexes to enhance aqueous stability. Monitor degradation products under simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., HDACs or topoisomerases). Focus on modifying the cyanocyclohexyl group to reduce steric hindrance .
- QSAR Analysis : Corporate electronic (Hammett σ) and steric (Taft E) parameters of substituents to model activity trends. Validate predictions with synthesized analogs .
Q. What experimental designs are critical for assessing environmental impact during disposal?
- Methodology :
- Ecotoxicity Testing : Follow OECD guidelines for acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (72-hour assays). Include controls for solvent interference .
- Degradation Studies : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) experiments. Quantify breakdown products via GC-MS and assess persistence using half-life calculations .
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis yields <40% in small-scale reactions; optimize catalytic steps (e.g., Pd-mediated couplings) .
- Target Identification : Use CRISPR-Cas9 knockouts to validate hypothesized biological targets and reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
